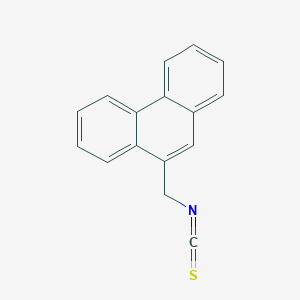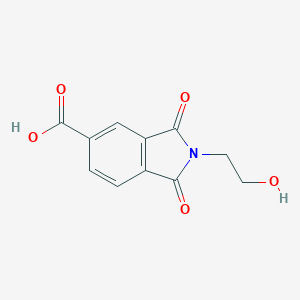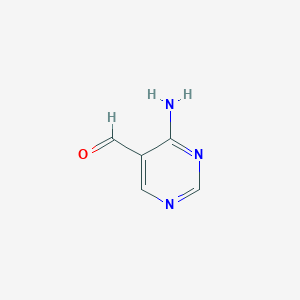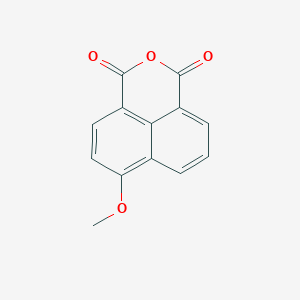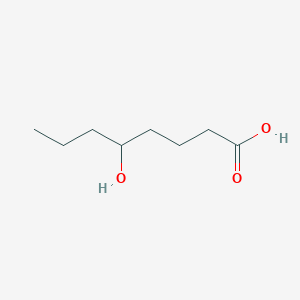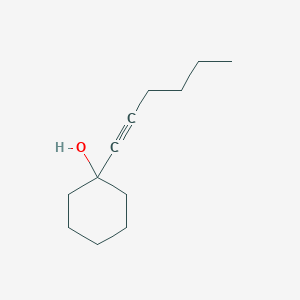
Hexynylcyclohexanol
Übersicht
Beschreibung
Hexynylcyclohexanol is a chemical compound that belongs to the family of alcohols. It is a colorless liquid that is used in various scientific research applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Analytical Characterization and Detection
Hexynylcyclohexanol and related compounds have been characterized and detected using advanced analytical techniques. For instance, De Paoli et al. (2013) identified various phencyclidines, including compounds structurally related to this compound, using methods like gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy (De Paoli et al., 2013). This type of research is crucial for the identification and analysis of such compounds in various biological matrices.
Photopatterning and Material Science
In the field of material science, this compound derivatives have been used in photopatterning processes. Bouffard et al. (2010) discussed the conversion of precursor polymers, derived from cyclohexane monomers, into conjugated polymers through an acid-catalyzed reaction, highlighting their use in luminescent materials (Bouffard et al., 2010).
Catalysis and Chemical Synthesis
Research in catalysis has also involved this compound derivatives. Prokofjevs et al. (2012) discussed the hydroboration of alkenes using N-heterocyclic carbene-derived boranes, demonstrating the role of cyclohexane derivatives in such reactions (Prokofjevs et al., 2012).
Environmental and Analytical Applications
Additionally, this compound derivatives have been employed in environmental and analytical applications. For instance, Baghdadi and Shemirani (2008) developed a novel microextraction technique using ionic liquids, where derivatives of this compound could potentially be used as extractants in sample preparation for metal ion detection in water samples (Baghdadi & Shemirani, 2008).
Biomedical Research
In biomedical research, Balaydın et al. (2012) synthesized novel cyclohexanonyl bromophenol derivatives and investigated their inhibitory properties on human carbonic anhydrase isozymes, demonstrating the potential of cyclohexane derivatives in drug development (Balaydın et al., 2012).
Corrosion Inhibition
This compound has also been studied for its role in corrosion inhibition. Duwell et al. (1964) investigated the mechanism of corrosion inhibition of steel by ethynylcyclohexanol in acid solutions, showing the relevance of cyclohexanol derivatives in industrial applications (Duwell et al., 1964).
Wirkmechanismus
Target of Action
It’s worth noting that the compound is an alkynyl alcohol derivative . Alkynyl alcohols are known to interact with various biological targets, but the exact targets for Hexynylcyclohexanol remain to be identified.
Mode of Action
These interactions can lead to changes in the conformation and function of the target proteins, thereby affecting cellular processes .
Pharmacokinetics
They are metabolized primarily in the liver and excreted in the urine .
Result of Action
It is known to be a synthetic precursor to, and an active metabolite of the tranquilizer ethinamate, and has similar sedative, anticonvulsant, and muscle relaxant effects .
Biochemische Analyse
Biochemical Properties
Hexynylcyclohexanol plays a significant role in biochemical reactions, particularly in the synthesis of novel organotellurium compounds with potent inhibitory activity towards Cathepsin B . It interacts with enzymes such as ruthenium chloride, facilitating acetylation reactions at room temperature . Additionally, this compound can polymerize in the presence of transition metal catalysts, forming poly(ECHO) . These interactions highlight its versatility in biochemical processes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by modulating the activity of enzymes and proteins involved in these pathways . For instance, this compound’s interaction with Cathepsin B can lead to changes in cellular metabolism and gene expression, impacting cell function and signaling . Its sedative and muscle relaxant effects also suggest potential interactions with neurotransmitter receptors and ion channels in neuronal cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and activation. It acts as an inhibitor of Cathepsin B, a protease involved in various cellular processes . This inhibition can lead to alterations in protein degradation pathways and subsequent changes in gene expression. Additionally, this compound’s ability to polymerize in the presence of transition metal catalysts suggests its involvement in complex biochemical reactions . These molecular interactions contribute to its overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for consistent biochemical reactions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits sedative and muscle relaxant effects, while higher doses may lead to toxic or adverse effects . Studies have shown that there are threshold effects, where the compound’s impact on cellular function and metabolism becomes more pronounced at specific dosage levels . Understanding these dosage effects is crucial for determining its therapeutic potential and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It participates in the hexosamine biosynthetic pathway, which plays a vital role in cellular metabolism . This pathway involves enzymes such as glutamine fructose-6-phosphate amidotransferase (GFAT) and glucosamine-phosphate N-acetyltransferase (GNPNAT), which convert glucose and glutamine into key metabolites . This compound’s involvement in these pathways highlights its significance in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It is known to interact with specific transporters that facilitate its movement across cellular membranes . Additionally, its distribution within tissues can be influenced by factors such as its solubility and binding affinity to cellular components . These interactions determine its localization and accumulation within cells.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It has been observed to localize in the cytoplasm and mitochondria, where it interacts with enzymes and proteins involved in metabolic processes . This localization is crucial for its activity and function, as it allows this compound to participate in specific biochemical reactions within these subcellular compartments.
Eigenschaften
IUPAC Name |
1-hex-1-ynylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c1-2-3-4-6-9-12(13)10-7-5-8-11-12/h13H,2-5,7-8,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYZRMROGXVXFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC1(CCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451228 | |
| Record name | 1-(Hex-1-yn-1-yl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15332-33-9 | |
| Record name | 1-(Hex-1-yn-1-yl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(hex-1-yn-1-yl)cyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



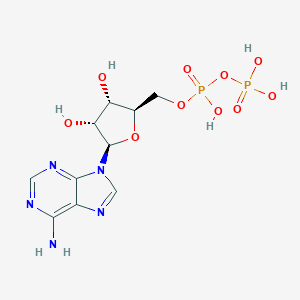

![2-[(3-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B100474.png)
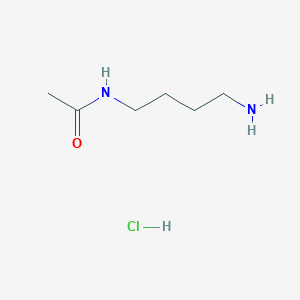



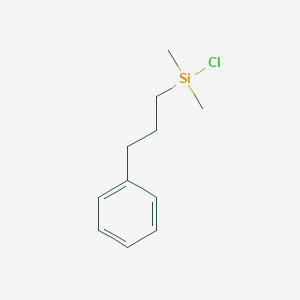
![2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole](/img/structure/B100486.png)
